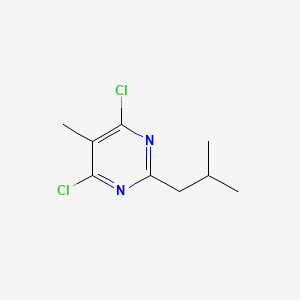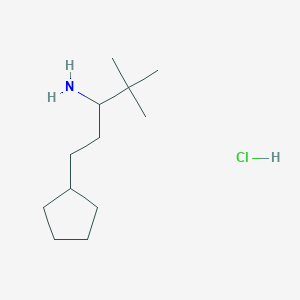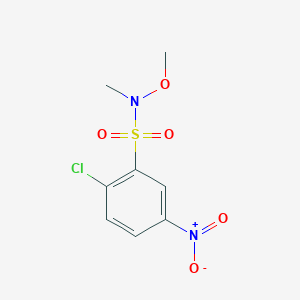![molecular formula C8H13N3S B1455909 1-[(1,3-Tioazol-5-il)metil]piperazina CAS No. 1310212-29-3](/img/structure/B1455909.png)
1-[(1,3-Tioazol-5-il)metil]piperazina
Descripción general
Descripción
1-[(1,3-Thiazol-5-yl)methyl]piperazine is a compound that features a thiazole ring attached to a piperazine moiety. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in various fields . Piperazine, on the other hand, is a six-membered ring containing two nitrogen atoms at opposite positions, commonly used in medicinal chemistry .
Aplicaciones Científicas De Investigación
1-[(1,3-Thiazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 1-[(1,3-Thiazol-5-yl)methyl]piperazine are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that many piperazine derivatives interact with various receptors in the body, which could potentially lead to a variety of physiological effects .
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-[(1,3-Thiazol-5-yl)methyl]piperazine . Specific details about how these factors affect this compound are currently unknown .
Métodos De Preparación
The synthesis of 1-[(1,3-Thiazol-5-yl)methyl]piperazine typically involves the reaction of a thiazole derivative with piperazine. One common method includes the use of thiazole-5-carbaldehyde, which reacts with piperazine in the presence of a suitable catalyst under controlled conditions . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .
Análisis De Reacciones Químicas
1-[(1,3-Thiazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted thiazoles and piperazines, which can exhibit different biological activities .
Comparación Con Compuestos Similares
1-[(1,3-Thiazol-5-yl)methyl]piperazine can be compared with other thiazole-containing compounds, such as:
Sulfathiazole: An antimicrobial agent used to treat bacterial infections.
Tiazofurin: An anticancer agent that inhibits ribonucleotide reductase.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
What sets 1-[(1,3-Thiazol-5-yl)methyl]piperazine apart is its unique combination of the thiazole and piperazine rings, which can confer distinct biological activities and chemical properties .
Propiedades
IUPAC Name |
5-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-3-11(4-2-9-1)6-8-5-10-7-12-8/h5,7,9H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFBTDYWKRJXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


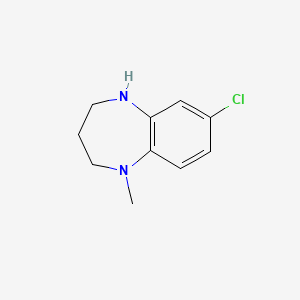
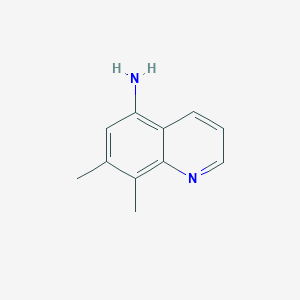
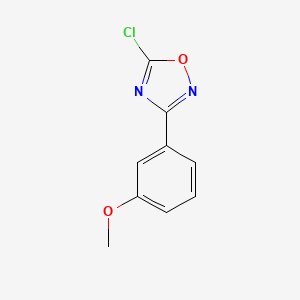

![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)

![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)
